molecular formula C15H17FN4O B11208013 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane

1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane

Cat. No.: B11208013
M. Wt: 288.32 g/mol
InChI Key: LTQGWGACZXYLMX-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the 4-fluorophenyl group and the azepane ring in its structure makes it a unique molecule with potential biological and chemical properties.

Preparation Methods

The synthesis of 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and selectivity in forming 1,2,3-triazoles .

Chemical Reactions Analysis

1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane undergoes various chemical reactions, including:

  • Oxidation

    • The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
  • Common Reagents and Conditions

    • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
    • Reducing agents: Sodium borohydride, lithium aluminum hydride.
    • Solvents: Aqueous or organic solvents depending on the reaction type.
  • Major Products

Scientific Research Applications

1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

azepan-1-yl-[1-(4-fluorophenyl)triazol-4-yl]methanone

InChI

InChI=1S/C15H17FN4O/c16-12-5-7-13(8-6-12)20-11-14(17-18-20)15(21)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2

InChI Key

LTQGWGACZXYLMX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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